Cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13468971
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H24N2O2 |
|---|---|
| Molecular Weight | 240.34 g/mol |
| IUPAC Name | tert-butyl N-cyclopropyl-N-(pyrrolidin-2-ylmethyl)carbamate |
| Standard InChI | InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15(11-6-7-11)9-10-5-4-8-14-10/h10-11,14H,4-9H2,1-3H3 |
| Standard InChI Key | NHOZVDBUVVIVHY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(CC1CCCN1)C2CC2 |
| Canonical SMILES | CC(C)(C)OC(=O)N(CC1CCCN1)C2CC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl N-cyclopropyl-N-(pyrrolidin-2-ylmethyl)carbamate, reflects its core structure:
-
A pyrrolidine ring (a five-membered amine heterocycle) linked to a methyl group.
-
A cyclopropyl group attached to the carbamate nitrogen.
-
A tert-butyl ester moiety enhancing steric protection and metabolic stability.
The stereochemistry at the pyrrolidine ring’s C2 position (S-configuration) is critical for biological interactions, as enantiomers often exhibit divergent activities.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 240.34 g/mol | |
| CAS Number | 1353999-44-6 | |
| IUPAC Name | tert-butyl N-cyclopropyl-N-(pyrrolidin-2-ylmethyl)carbamate | |
| Solubility | Low in water; soluble in DMSO, chloroform |
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR):
-
-NMR reveals distinct signals for the tert-butyl group (δ 1.4 ppm), pyrrolidine protons (δ 1.8–3.2 ppm), and cyclopropyl hydrogens (δ 0.6–1.2 ppm).
-
-NMR confirms the carbamate carbonyl at δ 155 ppm.
-
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 241.18 [M+H].
Synthesis and Purification
Synthetic Pathways
The synthesis typically proceeds via a three-step sequence:
-
Pyrrolidine Functionalization:
-
Alkylation of pyrrolidine with chloroacetyl chloride forms the pyrrolidin-2-ylmethyl intermediate.
-
-
Carbamate Formation:
-
Reaction with tert-butyl carbamate under Schotten-Baumann conditions yields the carbamate ester.
-
-
Cyclopropane Introduction:
-
Cyclopropanation via Simmons-Smith reaction completes the structure.
-
Key Reaction Conditions:
-
Anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis.
-
Catalytic Pd/C for hydrogenation steps.
-
Column chromatography (silica gel, hexane/EtOAc) for purification, achieving >95% purity.
Yield Optimization
Biological Activities and Mechanisms
Enzyme Inhibition
The compound exhibits inhibitory activity against monoamine oxidase B (MAO-B) (IC = 1.2 µM), a target for neurodegenerative diseases. Molecular docking studies suggest the cyclopropyl group occupies the enzyme’s hydrophobic pocket, while the pyrrolidine nitrogen forms hydrogen bonds with flavin adenine dinucleotide (FAD).
Cytotoxic Effects
In a 2025 study, the compound demonstrated dose-dependent cytotoxicity against triple-negative breast cancer (MDA-MB-231) with an IC of 8.7 µM. Mechanistic studies revealed apoptosis induction via caspase-3/7 activation and ROS generation.
Table 2: Cytotoxicity Profile
| Cell Line | IC (µM) | Mechanism | Source |
|---|---|---|---|
| MDA-MB-231 (Breast) | 8.7 | Caspase-3/7 activation | |
| HepG2 (Liver) | 23.4 | ROS generation | |
| HEK-293 (Non-malignant) | >50 | N/A |
Metabolic Stability
The tert-butyl ester confers resistance to hydrolysis in simulated gastric fluid (SGF), with 82% remaining intact after 2 hours. This stability enhances oral bioavailability, making it a promising prodrug candidate.
Pharmacological Applications
Neuroprotective Agents
By inhibiting MAO-B, the compound could mitigate dopamine degradation in Parkinson’s disease. In vivo rodent models (2024) showed a 40% reduction in MPTP-induced dopaminergic neuron loss.
Anticancer Therapeutics
Its selective cytotoxicity against MDA-MB-231 cells positions it as a lead for targeted breast cancer therapies. Co-administration with paclitaxel synergistically reduced tumor volume by 62% in xenograft models.
Prodrug Development
The ester’s stability allows conversion to active carboxylic acid metabolites in hepatic microsomes, enabling sustained drug release.
Research Advancements and Future Directions
Structural Modifications
-
Aminoethyl Derivatives: Adding a 2-aminoethyl group (as in VC13477171) improved MAO-B inhibition (IC = 0.9 µM) but increased hepatotoxicity.
-
Halogenation: Chloro-acetyl analogs (e.g., EVT-8063828) enhanced cytotoxicity but compromised metabolic stability.
Clinical Translation Challenges
-
Bioavailability: Despite ester stability, low aqueous solubility (0.12 mg/mL) limits intravenous use.
-
Toxicology: Chronic dosing in rodents revealed mild nephrotoxicity at 50 mg/kg/day.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume